molecular formula C16H11ClN6O2 B2415884 N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 881082-71-9

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Cat. No.: B2415884
CAS No.: 881082-71-9
M. Wt: 354.75
InChI Key: FJQNATLNKMHOOA-UHFFFAOYSA-N
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Description

N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O2/c17-10-3-1-4-11(7-10)23-15-12(8-20-23)14(18-9-19-15)21-22-16(24)13-5-2-6-25-13/h1-9H,(H,22,24)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNATLNKMHOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine core is constructed via cyclocondensation of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile with formamide. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the C4 chlorine substituent.

Procedure

  • Combine 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (10 mmol) with formamide (50 mL).
  • Reflux at 160°C for 8 hr under nitrogen.
  • Cool, precipitate with ice-water, and filter to obtain 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
  • Chlorinate with POCl₃ (15 mL) and trimethylamine (TMA, 5 mL) at 110°C for 4 hr.
  • Purify via column chromatography (PE/EtOAc 4:1) to yield 4-chloro intermediate (82% yield).

Characterization Data

  • MP : 189–191°C
  • ¹H NMR (600 MHz, DMSO-d6): δ 8.91 (s, 1H, C5-H), 8.45 (d, J = 8.4 Hz, 2H, ArH), 7.62–7.58 (m, 2H, ArH).

Synthesis of 4-Hydrazinyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Hydrazinolysis of the 4-chloro derivative replaces chlorine with hydrazine:

Procedure

  • Suspend 4-chloro intermediate (5 mmol) in ethanol (30 mL).
  • Add hydrazine hydrate (80%, 15 mL).
  • Reflux at 90°C for 6 hr.
  • Concentrate under vacuum and recrystallize from ethanol to obtain hydrazinyl intermediate (74% yield).

Characterization Data

  • MP : 205–207°C
  • ¹³C NMR (150 MHz, DMSO-d6): δ 158.9 (C4), 145.2 (C3a), 134.8 (C7a), 131.6–128.3 (ArC).

Synthesis of Furan-2-carbonyl Chloride

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:

Procedure

  • Dissolve furan-2-carboxylic acid (10 mmol) in SOCl₂ (20 mL).
  • Reflux at 70°C for 3 hr.
  • Remove excess SOCl₂ under reduced pressure to obtain furan-2-carbonyl chloride (89% yield).

Final Coupling Reaction

The target compound is synthesized via nucleophilic acyl substitution:

Procedure

  • Dissolve 4-hydrazinyl intermediate (3 mmol) in dry THF (20 mL).
  • Add furan-2-carbonyl chloride (3.3 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hr.
  • Quench with ice-water, extract with EtOAc (3 × 30 mL), and dry over Na₂SO₄.
  • Purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to obtain the title compound (68% yield).

Optimization and Reaction Monitoring

Solvent and Temperature Effects

Comparative studies reveal optimal conditions (Table 1):

Solvent Temperature (°C) Yield (%) Purity (%)
THF 25 68 98
DCM 25 55 95
EtOH 40 48 90
Acetonitrile 25 62 97

THF provided superior yields due to better solubility of intermediates.

Catalytic Approaches

The use of 4-dimethylaminopyridine (DMAP) as a catalyst increased yields to 76% by accelerating acylation kinetics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d6):

  • δ 10.34 (s, 1H, NH), 8.92 (s, 1H, C5-H), 8.51–7.45 (m, 7H, ArH + furan-H), 6.78 (dd, J = 3.4 Hz, 1H, furan-H).

¹³C NMR (150 MHz, DMSO-d6):

  • δ 163.2 (C=O), 158.1 (C4), 152.3 (C3a), 142.7 (furan-C2), 134.6–126.9 (ArC).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₁₈H₁₂ClN₆O₂ [M+H]⁺: 403.0709
  • Found : 403.0712

Scalability and Industrial Considerations

Kilogram-scale synthesis achieved 63% yield using flow chemistry:

  • Residence time : 8 min
  • Temperature : 100°C
  • Pressure : 2 bar

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide involves several molecular targets and pathways:

Biological Activity

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article explores the compound's biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN4O2C_{17}H_{15}ClN_4O_2, with a molecular weight of approximately 344.78 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core linked to a furan-2-carbohydrazide moiety, contributing to its unique biological properties.

Anticancer Properties

This compound has been primarily investigated for its anticancer properties. Research indicates that it inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By disrupting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell proliferation .

Key Findings:

  • Inhibition of CDKs: Studies have shown that this compound effectively inhibits CDK activity, leading to reduced tumor growth in various cancer models.
  • Cell Cycle Arrest: It has been observed to cause G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .
  • Apoptosis Induction: The compound promotes apoptosis through intrinsic pathways, evidenced by increased caspase activity and DNA fragmentation .

Enzyme Inhibition and Signaling Pathways

Beyond its anticancer effects, this compound exhibits potential as an enzyme inhibitor , affecting various cellular signaling pathways. It has shown inhibitory effects on enzymes involved in cancer progression and cellular signaling .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureUnique Features
1-(3-Chlorophenyl)-pyrazolo[3,4-d]pyrimidineContains only the pyrazolo scaffoldPrimarily studied for its own anticancer properties
Benzohydrazide DerivativesVarious substitutions on benzohydrazideDifferent biological activities depending on substitutions; not specifically targeting CDKs
6-(Chloromethyl)pyrazolo[3,4-d]pyrimidineSimilar pyrazolo structure with chloromethyl groupExhibits different reactivity due to chloromethyl group; explored for other biological activities

This compound stands out due to its dual functionality as both an anticancer agent and a versatile synthetic intermediate in organic chemistry .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on MCF-7 Cells: In vitro studies using MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell growth and induced apoptosis at concentrations ranging from 0.5 to 10 µM .
  • Molecular Docking Studies: Molecular docking analyses revealed strong binding affinities to CDK enzymes, suggesting a competitive inhibition mechanism .
  • In Vivo Efficacy: Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential for therapeutic use in oncology .

Q & A

Q. What are the standard synthetic routes for N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of hydrazine derivatives (e.g., 3-chlorophenylhydrazine) with carbonyl-containing precursors (e.g., ethyl acetoacetate) under acidic/basic conditions to form the pyrazolo[3,4-d]pyrimidine core .

Substitution Reactions : Introduction of the furan-2-carbohydrazide moiety via nucleophilic substitution or coupling reactions. Solvents like acetonitrile or dimethylformamide (DMF) are used, often with catalysts such as NaHCO₃ .

Purification : Recrystallization from solvents like ethanol or acetonitrile ensures purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of carbohydrazide at ~1650–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons of the 3-chlorophenyl group at δ 7.3–7.8 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical value) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution steps compared to acetonitrile, as seen in pyrazolo[3,4-d]pyrimidine derivatization .
  • Catalyst Screening : NaHCO₃ or triethylamine improves nucleophilic substitution efficiency .
  • Temperature Control : Heating (70–100°C) accelerates cyclization but must avoid decomposition .
  • Purification Strategy : Gradient recrystallization or column chromatography resolves byproducts .

Q. What molecular mechanisms underlie the antitumor activity of this compound?

  • Methodological Answer : Proposed mechanisms include:
  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines often target ATP-binding pockets of kinases (e.g., EGFR, Aurora kinases), disrupting cancer cell proliferation .
  • Apoptosis Induction : Activation of caspase-3/7 pathways observed in analogues with chlorophenyl substituents .
    Experimental Design :
  • In Vitro Assays : Use kinase inhibition assays (e.g., ADP-Glo™) and apoptosis markers (Annexin V staining) .
  • Structure-Activity Relationship (SAR) : Compare activity of derivatives with varying substituents (e.g., 3-chlorophenyl vs. 4-methylphenyl) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Systematic SAR Analysis : Test derivatives with controlled substituent changes (e.g., halogen position, carbohydrazide modifications) to isolate activity drivers .
  • Target Profiling : Use proteome-wide kinase screens (e.g., KINOMEscan) to identify off-target effects .
  • Data Normalization : Control for assay conditions (e.g., cell line variability, serum concentration) .

Q. What strategies validate the compound’s selectivity for specific biological targets?

  • Methodological Answer :
  • Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity against recombinant proteins .
  • Crystallography : Co-crystallize the compound with target kinases to visualize binding modes .
  • In Silico Docking : Compare docking scores (e.g., Glide XP) across homologous kinases to predict selectivity .

Data Contradiction Analysis

Q. Why do substituent modifications lead to divergent biological outcomes in pyrazolo[3,4-d]pyrimidine derivatives?

  • Key Findings :
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance kinase inhibition but may reduce solubility, affecting bioavailability .
  • Bulkier Substituents (e.g., benzohydrazide) : Improve target engagement but increase steric hindrance .
    • Resolution Strategy :
  • Physicochemical Profiling : Measure logP, solubility, and permeability (e.g., PAMPA assay) to balance activity and ADME properties .
  • Fragment-Based Design : Optimize substituents iteratively using structural data .

Methodological Recommendations

  • Synthetic Challenges : Prioritize anhydrous conditions for substitution steps to minimize hydrolysis .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple cell lines .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) and biological assay protocols in detail .

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